molecular formula C8H12O3 B14478813 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol CAS No. 66684-37-5

2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol

Cat. No.: B14478813
CAS No.: 66684-37-5
M. Wt: 156.18 g/mol
InChI Key: MWTPFLNOLSUMJN-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is an organic compound with a complex structure that includes an oxirane (epoxide) ring, a butyne backbone, and a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the butyne and peroxol groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol can undergo various types of chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, potentially forming new oxygen-containing compounds.

    Reduction: Reduction reactions can target the oxirane ring or the peroxol group, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or peroxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring and peroxol group are particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne: Lacks the peroxol group, resulting in different reactivity and applications.

    4-(2-Methyloxiran-2-yl)but-3-yne-2-ol:

    2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-one: Features a ketone group, leading to distinct reactivity patterns and applications.

Uniqueness

2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is unique due to the presence of both an oxirane ring and a peroxol group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

66684-37-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(3-hydroperoxy-3-methylbut-1-ynyl)-2-methyloxirane

InChI

InChI=1S/C8H12O3/c1-7(2,11-9)4-5-8(3)6-10-8/h9H,6H2,1-3H3

InChI Key

MWTPFLNOLSUMJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC(C)(C)OO

Origin of Product

United States

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